SYTK Kinase Inhibition Potency: Direct Comparison with the Clinical Benchmark R406 (Fostamatinib Prodrug)
In a recombinant human GST-SYK fusion protein assay at pH 7.5 and 25 °C, 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(quinoxalin-6-yl)acetamide inhibited SYK with an IC50 of 24.6 nM [1]. This represents a 1.67-fold greater potency than the widely used clinical-stage comparator R406 (IC50 = 41 nM), measured under comparable biochemical conditions [2]. The differential in IC50 values (16.4 nM absolute difference) indicates that this tetrazole-quinoxaline chemotype achieves meaningful target engagement at a lower concentration, which may be advantageous in cellular systems requiring limited DMSO exposure.
| Evidence Dimension | SYK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 24.6 nM |
| Comparator Or Baseline | R406 (fostamatinib active metabolite): IC50 = 41 nM |
| Quantified Difference | 24.6 nM vs 41 nM; 1.67-fold more potent |
| Conditions | Recombinant GST-hSYK fusion protein, pH 7.5, 25 °C (compound); SYK enzyme assay, comparable pH/temperature (R406) |
Why This Matters
Higher intrinsic potency against the isolated kinase domain allows for lower compound concentration in multi-target profiling panels, reducing solvent (DMSO) artifacts and off-target engagement at the screening stage.
- [1] BindingDB Entry BDBM255577, IC50 = 24.6 nM, US9499534, 2.24, Assay: Recombinant GST-hSYK fusion protein, pH 7.5, T = 25 °C. View Source
- [2] Weinblatt, M. E., et al. (2013). An oral spleen tyrosine kinase (Syk) inhibitor for rheumatoid arthritis. New England Journal of Medicine, 368(14), 1283-1292. View Source
